molecular formula C6H13NO3 B10789788 2-Amino-4-hydroxy-3-methylpentanoic acid

2-Amino-4-hydroxy-3-methylpentanoic acid

Cat. No.: B10789788
M. Wt: 147.17 g/mol
InChI Key: OSCCDBFHNMXNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H13NO3. It is a derivative of isoleucine, an essential amino acid. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-3-methylpentanoic acid can be achieved through various methods. One common approach involves the hydroxylation of isoleucine. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective addition of the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as hydroxylases can be employed to facilitate the hydroxylation of isoleucine, resulting in the desired compound. This method is favored for its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for hydroxylases and aminotransferases, facilitating various metabolic pathways. The compound’s hydroxyl and amino groups play crucial roles in its binding affinity and reactivity with these molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydroxy-3-methylpentanoic acid is unique due to the presence of both an amino and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its analogs .

Properties

IUPAC Name

2-amino-4-hydroxy-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCCDBFHNMXNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.